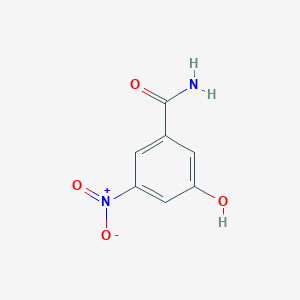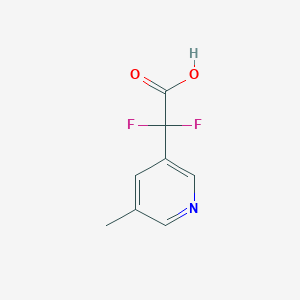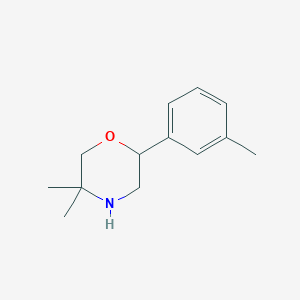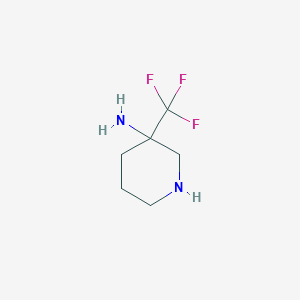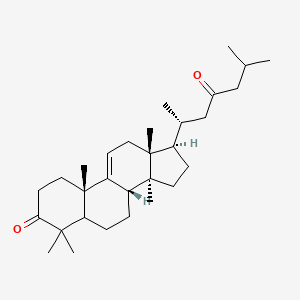
Lanost-9(11)-ene-3,23-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanost-9(11)-ene-3,23-dione: is a triterpenoid compound that belongs to the lanostane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lanost-9(11)-ene-3,23-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanost-9(11)-enes using m-chloroperbenzoic acid, which results in the formation of isomeric epoxides . The presence of a β-carbonyl group can influence the stereochemistry of the epoxidation process . Additionally, acetylation and oxidation reactions are often employed to introduce the necessary functional groups at specific positions on the lanostane skeleton .
Industrial Production Methods: Industrial production of this compound may involve the extraction of triterpenoids from natural sources such as plants of the Astragalus genus. These triterpenoids can then be chemically modified through a series of reactions to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lanost-9(11)-ene-3,23-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation reactions.
Reduction: Reducing agents such as sodium borohydride may be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of lanost-9(11)-enes can yield isomeric epoxides , while acetylation can produce acetoxy derivatives .
Applications De Recherche Scientifique
Lanost-9(11)-ene-3,23-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Lanost-9(11)-ene-3,23-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and inhibit cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Cycloastragenol: A triterpenoid with a similar lanostane skeleton, known for its anti-aging and telomerase-activating properties.
Astragenol: Another lanostane derivative, formed as an artifact from cycloastragenol, with potential anticancer activities.
Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the lanostane skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H48O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |
Clé InChI |
JDHOJDMOCPMBHD-CERNSUIKSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canonique |
CC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)



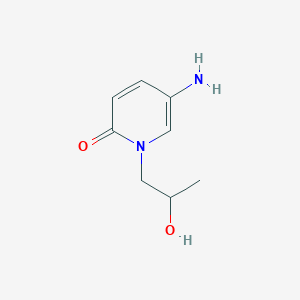
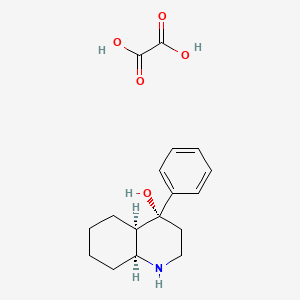
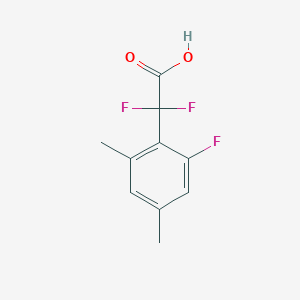
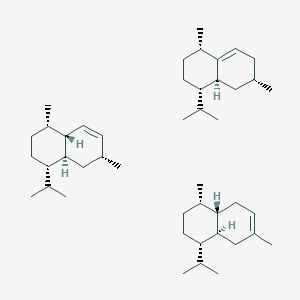
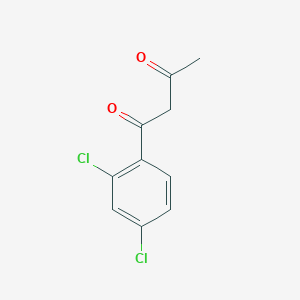
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
